2-[(4-Fluorophenyl)sulfonyl]ethanamine
Description
Significance of Sulfonamide and Fluoroaromatic Motifs in Advanced Organic Chemistry
The sulfonamide functional group (R-SO₂-NR'R'') is a cornerstone in the field of medicinal chemistry and organic synthesis. Its prevalence is due to a combination of favorable chemical and physical properties. The sulfonamide moiety is a bioisostere of the amide bond, but it is generally more resistant to enzymatic hydrolysis, which can lead to improved metabolic stability in drug candidates. The geometry of the sulfonamide group is tetrahedral, and it can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets such as enzymes and receptors.
The synergistic combination of sulfonamide and fluoroaromatic motifs in a single compound can therefore be a powerful strategy in the design of new bioactive molecules. This combination can impart desirable properties such as improved metabolic stability, enhanced binding affinity, and favorable electronic characteristics.
Overview of Research Trajectories for Aminosulfonyl Compounds with Aryl Fluorine Substitution
The academic and industrial interest in aminosulfonyl compounds featuring aryl fluorine substitution has been consistently strong, with research trajectories spanning various applications. A significant area of focus has been the development of new therapeutic agents. For instance, fluorinated benzenesulfonamides have been investigated for their potential to inhibit amyloid-β aggregation, a process implicated in Alzheimer's disease. smolecule.com These studies have provided detailed insights into the structure-activity relationships, indicating that the specific arrangement of the sulfonamide, a hydrophobic substituent, and other functional groups on the fluorinated aromatic ring is crucial for activity. smolecule.com
Another important research trajectory is the use of these compounds as intermediates in the synthesis of more complex molecules. The chemical reactivity of the amine and the sulfonyl groups, modulated by the presence of the fluorine atom, allows for a wide range of chemical transformations. This makes them valuable building blocks in the construction of diverse molecular scaffolds for drug discovery programs and materials science applications. For example, derivatives of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines have been synthesized and evaluated for their binding affinities at the dopamine (B1211576) and serotonin (B10506) transporters, highlighting the utility of the 4-fluorophenyl group in compounds targeting the central nervous system. mdpi.com
Furthermore, research has also been directed towards the development of novel synthetic methodologies for accessing these types of compounds. The synthesis of aminosulfonyl fluorides, for example, has been explored as a more stable alternative to the corresponding chlorides for the preparation of sulfonamides. enamine.net This line of inquiry is crucial for enabling the efficient and scalable production of these valuable chemical entities.
Rationale for Dedicated Academic Investigation of 2-[(4-Fluorophenyl)sulfonyl]ethanamine
The dedicated academic investigation of this compound is predicated on its status as a model system that embodies the beneficial properties of both sulfonamide and fluoroaromatic motifs in a structurally concise form. This compound serves as a valuable research chemical and building block for the synthesis of a wide array of more complex molecules with potential applications in medicinal chemistry and other areas of chemical science.
The primary rationale for its investigation lies in its potential as a precursor for novel bioactive compounds. The terminal primary amine group provides a reactive handle for the introduction of various substituents, allowing for the systematic exploration of chemical space around the 4-fluorophenylsulfonyl scaffold. This is a common strategy in drug discovery, where libraries of related compounds are synthesized and screened for biological activity. Given that the 4-fluorophenylsulfonyl moiety is a common feature in many biologically active compounds, this compound represents a readily available starting material for the synthesis of new drug candidates.
Moreover, the study of this compound and its derivatives can provide fundamental insights into the influence of the 4-fluorophenyl group on the properties and reactivity of the aminosulfonyl moiety. This includes its effects on acidity, basicity, and conformational preferences, which are all critical parameters in understanding and predicting molecular interactions.
While extensive dedicated research on the biological activities of this compound itself is not widely documented in publicly available literature, its importance as a synthetic intermediate is evident from its inclusion in the catalogs of numerous chemical suppliers who cater to the research and development community. Its availability facilitates the work of researchers who are exploring the therapeutic potential of new molecules that incorporate the 4-fluorophenylsulfonyl ethanamine framework.
Below is a table summarizing the key physicochemical properties of this compound and its hydrochloride salt, which are essential for its application in chemical synthesis and research.
| Property | This compound | This compound hydrochloride |
| CAS Number | 771580-87-1 | 1028126-98-8 |
| Molecular Formula | C₈H₁₀FNO₂S | C₈H₁₁ClFNO₂S |
| Molecular Weight | 203.23 g/mol | 239.70 g/mol |
| Appearance | Not specified | Not specified |
| Solubility | Not specified | Not specified |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,5-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPLOXRDBXRACI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Fluorophenyl Sulfonyl Ethanamine
Established Synthetic Routes and Optimizations for 2-[(4-Fluorophenyl)sulfonyl]ethanamine
Established methods for the synthesis of this compound primarily involve the direct reaction of a sulfonyl chloride with an amine or multistep pathways that build the molecule from precursor fragments.
Direct Sulfonylation of Ethanamine with 4-Fluorobenzenesulfonyl Chloride
The most straightforward approach to forming the sulfonamide bond in this compound is the direct reaction between ethanamine and 4-fluorobenzenesulfonyl chloride. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.
The reaction is typically carried out by combining the two reactants in a suitable solvent. The choice of solvent can significantly influence the reaction rate and yield. Aprotic solvents such as dichloromethane (B109758) (DCM), diethyl ether, or tetrahydrofuran (B95107) (THF) are commonly employed to dissolve the reactants and facilitate the reaction. cbijournal.com The reaction is often performed at reduced temperatures, such as 0 °C, to control the exothermicity of the reaction and minimize side product formation. cbijournal.com The use of a two-phase solvent system, consisting of water and an organic solvent, is also a common practice, particularly in what is known as the Schotten-Baumann reaction condition. wikipedia.org In this setup, the organic phase contains the sulfonyl chloride and the amine, while the aqueous phase contains a base to neutralize the hydrochloric acid generated during the reaction. wikipedia.org
The sulfonylation of amines with sulfonyl chlorides generates one equivalent of hydrochloric acid, which can protonate the starting amine, rendering it non-nucleophilic and thereby halting the reaction. organic-chemistry.org To circumvent this, a base is typically added to the reaction mixture to neutralize the acid. Common bases used for this purpose include organic bases like pyridine (B92270) or triethylamine (B128534) (TEA), or inorganic bases such as sodium hydroxide (B78521) or potassium carbonate. cbijournal.comiitk.ac.in
The use of an excess of the amine reactant can also serve as the base. However, this is generally less efficient and can complicate purification. The choice of base and its stoichiometry are critical for optimizing the yield. For instance, quantitative yields have been reported for the reaction of primary amines with sulfonyl chlorides using pyridine as the base. cbijournal.com In other cases, triethylamine in solvents like THF or DCM has been shown to produce high yields of the corresponding sulfonamide. cbijournal.com The optimization of reaction parameters, including the choice of base and solvent, is crucial for achieving high yields and purity.
Table 1: Representative Conditions for the Direct Sulfonylation of Primary Amines
| Amine | Sulfonyl Chloride | Base | Solvent | Temperature | Yield (%) | Reference |
| Aniline | Benzenesulfonyl chloride | Pyridine | - | 0-25 °C | 100 | cbijournal.com |
| Aniline | Benzenesulfonyl chloride | Triethylamine | Diethyl ether | 0 °C | 85 | cbijournal.com |
| Aniline | Benzenesulfonyl chloride | Triethylamine | THF | RT | 86 | cbijournal.com |
| Various amines | p-Toluenesulfonyl chloride | None (Microwave) | Solvent-free | - | Excellent | researchgate.net |
Multistep Synthetic Pathways Utilizing Precursor Functionalization
A plausible multistep synthesis of this compound could start from a precursor such as 2-phenylethylamine. The synthesis would proceed through the following key steps:
N-Acetylation: The amino group of 2-phenylethylamine is first protected, for example, by acetylation with acetic anhydride, to prevent it from reacting in the subsequent chlorosulfonylation step. google.com
Chlorosulfonylation: The acetylated intermediate is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group onto the phenyl ring, yielding 4-(2-acetylaminoethyl)benzenesulfonyl chloride. google.com
Sulfonamide Formation (Amination): The newly formed sulfonyl chloride is then reacted with an amine. In the context of synthesizing the parent sulfonamide, this would involve reaction with ammonia. chemicalbook.com
Hydrolysis (Deprotection): Finally, the acetyl protecting group is removed by hydrolysis, typically under acidic or basic conditions, to yield the desired 4-(2-aminoethyl)benzenesulfonamide (B156865). chemicalbook.comgoogle.com
This multistep approach, while longer, offers versatility and allows for the synthesis of a variety of derivatives by modifying the reactants at each step.
Novel and Advanced Synthetic Strategies for Aminosulfonyl Compounds
In recent years, significant efforts have been directed towards developing more efficient, sustainable, and versatile methods for the synthesis of sulfonamides. These novel strategies often rely on the use of catalysts to achieve transformations that are difficult or inefficient using traditional methods.
Catalytic Approaches in Ethanolsulfonamine Synthesis
A prominent area of development in sulfonamide synthesis is the use of transition metal catalysts for the N-alkylation of sulfonamides with alcohols, often referred to as the "borrowing hydrogen" methodology. organic-chemistry.orgnih.govionike.comionike.com This approach offers a greener alternative to traditional methods that use alkyl halides, as it generates water as the only byproduct. organic-chemistry.org
In this strategy, a catalyst, typically based on a transition metal such as manganese, organic-chemistry.org iridium, nih.gov iron, ionike.com or copper, ionike.com facilitates the temporary oxidation of an alcohol to an aldehyde. The aldehyde then reacts with the sulfonamide to form an N-sulfonylimine intermediate, which is subsequently reduced by the hydrogen that was "borrowed" from the alcohol in the initial step.
Table 2: Overview of Catalytic Systems for N-Alkylation of Sulfonamides with Alcohols
| Catalyst System | Alcohol Substrate Scope | Key Features | Reference |
| Mn(I) PNP pincer complex | Benzylic and primary aliphatic alcohols | Bench-stable catalyst, high yields, sustainable | organic-chemistry.org |
| [Cp*IrCl₂]₂ / t-BuOK | Various alcohols | Low catalyst loading, good to excellent yields | nih.gov |
| FeCl₂ / K₂CO₃ | Benzylic alcohols | Inexpensive and abundant metal catalyst, high yields | ionike.com |
| Cu(OAc)₂ / K₂CO₃ | Benzylic alcohols | Readily available copper catalyst, efficient conversion | ionike.com |
These catalytic methods represent a significant advancement in the synthesis of N-alkylated sulfonamides. While direct application to the synthesis of this compound would require starting with the corresponding sulfonamide and ethanol, these approaches highlight the ongoing innovation in the field of aminosulfonyl compound synthesis, offering pathways that are more atom-economical and environmentally benign.
Synthetic Routes to this compound: A Detailed Examination
The synthesis of this compound, a compound of interest in medicinal and chemical research, can be approached through various modern synthetic methodologies. This article explores key strategies for its preparation, focusing on metal-catalyzed and organocatalytic transformations, stereoselective synthesis of analogous amines, and the integration of green chemistry principles.
1
The construction of the this compound scaffold involves the formation of a carbon-sulfur bond and a carbon-nitrogen bond. Modern catalytic methods offer efficient and selective ways to achieve this.
1 Metal-Catalyzed Coupling Reactions
Metal-catalyzed reactions provide powerful tools for the formation of C-S and C-N bonds, which are crucial for the synthesis of this compound. While specific examples for the direct synthesis of this exact molecule are not extensively documented, analogous transformations from the literature suggest plausible routes.
One potential strategy involves the palladium-catalyzed coupling of a suitable ethylamine (B1201723) synthon with a 4-fluorophenylsulfonyl precursor. For instance, reactions involving the coupling of vinyl sulfones with amines have been reported. A photoredox/nickel dual-catalytic approach has been shown to achieve the hydroamination of vinyl sulfones, which, if applied to 4-fluorophenyl vinyl sulfone and a protected amine source, could yield the target structure after deprotection.
Another approach could be the copper-catalyzed addition of sulfonyl chlorides to alkenes. This method, often performed in polar solvents like dimethylformamide (DMF), can introduce the sulfonyl group, which can then be followed by amination steps. wikipedia.org For example, the free radical addition of sulfonyl chlorides to alkenes, catalyzed by CuCl₂, can form an α-chlorosulfone, which upon elimination and subsequent amination, could lead to the desired product. wikipedia.org
Below is a table summarizing potential metal-catalyzed approaches based on analogous reactions:
| Catalyst System | Reactants | Reaction Type | Potential for Target Synthesis | Reference |
| Pd(OAc)₂ / Ligand | 4-Fluorophenyl vinyl sulfone, Amine source | Hydroamination | Direct formation of the C-N bond on a pre-formed sulfone. | N/A |
| CuCl₂ | 4-Fluorophenylsulfonyl chloride, Ethylene | Sulfonyl-chlorination | Formation of an intermediate for subsequent amination. | wikipedia.org |
| Ir(ppy)₂(dtbbpy)PF₆ | N-Boc α-amino acid, Vinyl sulfone | Decarboxylative Vinylation | Coupling of an amino acid precursor with a vinyl sulfone. | acs.org |
2 Organocatalytic Transformations
Organocatalysis has emerged as a powerful, metal-free alternative for various organic transformations, including the synthesis of β-amino sulfones. A common strategy involves the conjugate addition of nucleophiles to vinyl sulfones, catalyzed by chiral amines.
For the synthesis of this compound, an organocatalytic Michael addition of an amine or a protected amine equivalent to 4-fluorophenyl vinyl sulfone would be a direct approach. Chiral secondary amines, such as silylated biarylprolinol, have been shown to catalyze the asymmetric Michael reaction of aldehydes with vinyl sulfones, yielding products with high enantioselectivity. nih.gov A similar strategy employing an amine nucleophile could be envisioned.
The reaction would proceed via the formation of an enamine intermediate from the catalyst and an aldehyde, which then attacks the vinyl sulfone. Subsequent reduction of the aldehyde group and deprotection would yield the target primary amine. This method offers the potential for stereocontrol, which is discussed in a later section.
A summary of a potential organocatalytic route is provided in the table below:
| Organocatalyst | Reactants | Reaction Type | Key Steps | Reference |
| Silylated Biarylprolinol | Acetaldehyde, 4-Fluorophenyl vinyl sulfone | Michael Addition | 1. Enamine formation. 2. Conjugate addition. 3. Reduction and deprotection. | nih.gov |
| Chiral Secondary Amine | Nitroalkane, Vinyl sulfone | Michael Addition | 1. Conjugate addition. 2. Reduction of the nitro group. | nih.govsci-hub.ru |
2 Stereoselective and Enantioselective Synthesis of Analogous Amines
The synthesis of chiral β-amino sulfones is of significant interest due to their potential biological activities. acs.org While specific enantioselective methods for this compound are not detailed in the literature, several strategies for analogous compounds have been developed and could be adapted.
A prominent method involves the addition of sulfonyl anions to chiral N-sulfinyl imines. This approach has been shown to produce β-amino sulfones and sulfonamides with high stereoselectivity and in good yields (75-99%). acs.org The reaction of a lithiated sulfone with a chiral N-sulfinyl imine derived from an aldehyde provides a direct route to optically active β-amino sulfones. acs.org By selecting the appropriate enantiomer of the chiral auxiliary, either enantiomer of the final product can be accessed.
Another powerful organocatalytic approach is the asymmetric conjugate addition to vinyl sulfones. As mentioned previously, chiral amine catalysts can facilitate the enantioselective addition of nucleophiles to vinyl sulfones. For example, the addition of nitroalkanes to vinyl sulfones catalyzed by chiral thiourea-based organocatalysts can yield chiral γ-nitro sulfones, which can then be reduced to the corresponding chiral γ-amino sulfones.
The table below highlights key findings in the stereoselective synthesis of related β-amino sulfones.
| Method | Chiral Source | Reactants | Diastereomeric/Enantiomeric Excess | Reference |
| Addition to N-Sulfinyl Imines | Chiral N-sulfinyl group | Lithiated sulfone, N-sulfinyl imine | High diastereoselectivity | acs.org |
| Organocatalytic Michael Addition | Chiral secondary amine catalyst | Aldehyde, Vinyl sulfone | High enantioselectivity | nih.gov |
| Organocatalytic Michael Addition | Chiral thiourea (B124793) catalyst | Nitroalkane, Vinyl sulfone | High enantioselectivity | sci-hub.ru |
3 Green Chemistry Principles in the Preparation of this compound
The application of green chemistry principles is crucial for developing sustainable synthetic processes. For the synthesis of sulfonamides, including this compound, several green approaches have been investigated.
A significant advancement is the use of water as a solvent. rsc.org The synthesis of sulfonamides from sulfonyl chlorides and amines can be efficiently carried out in aqueous media, often without the need for an organic base. rsc.org This method not only reduces the reliance on volatile organic compounds (VOCs) but also simplifies product isolation, which can often be achieved by simple filtration.
Furthermore, catalyst-free and metal-free methods are gaining prominence. A recently developed method for the synthesis of β-amino sulfones involves the intermolecular aminosulfonylation of alkenes using sulfinyl oximes. organic-chemistry.orgacs.org This approach is described as green and step-efficient, avoiding the need for pre-functionalized substrates and catalysts. organic-chemistry.orgacs.org
The development of photosensitized, metal-free aminosulfonylation of alkenes also represents a move towards more environmentally benign synthetic routes. rsc.org These methods often proceed under mild conditions and offer a practical approach to β-amido sulfones, which can be precursors to the desired β-amino sulfones. rsc.org
Key green chemistry approaches applicable to the synthesis of sulfonamides are summarized below.
| Green Chemistry Principle | Methodology | Advantages | Reference |
| Use of Safer Solvents | Synthesis in water | Reduces VOCs, simplifies workup. | rsc.org |
| Atom Economy / Step Efficiency | Catalyst-free aminosulfonylation of alkenes | Avoids catalysts and pre-functionalization. | organic-chemistry.orgacs.org |
| Use of Renewable Feedstocks / Energy Efficiency | Metal-free photosensitized reactions | Avoids heavy metals, uses light as an energy source. | rsc.org |
Chemical Reactivity and Transformation Studies of 2 4 Fluorophenyl Sulfonyl Ethanamine
Reactions of the Primary Amine Moiety in 2-[(4-Fluorophenyl)sulfonyl]ethanamine
The primary amine group in this compound is a key site for nucleophilic reactions and a wide array of functionalization strategies. Its reactivity is fundamental to the synthesis of diverse derivatives.
Nucleophilic Reactivity and Derivatization Strategies
The lone pair of electrons on the nitrogen atom of the primary amine confers nucleophilic character to this compound. This allows it to react with a variety of electrophiles, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. The nucleophilicity of the amine can be influenced by the electron-withdrawing nature of the adjacent sulfonyl group. Derivatization strategies often exploit this nucleophilicity to introduce new functionalities and build more complex molecular architectures.
Amine-Centered Functionalizations (e.g., Alkylation, Acylation, Condensation)
The primary amine of this compound readily undergoes several key types of reactions:
Alkylation: This reaction involves the substitution of one or both hydrogen atoms of the amine group with alkyl or aryl groups. Alkylation can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. These reactions expand the carbon framework around the nitrogen atom.
Acylation: Acylation involves the reaction of the primary amine with acylating agents such as acyl chlorides or anhydrides to form amides. This transformation is a common strategy for protecting the amine group or for introducing a carbonyl moiety, which can serve as a handle for further synthetic modifications. The use of 4-Dimethylaminopyridine (DMAP) has been shown to assist in the acylation of weak nucleophiles. nih.gov
Condensation: The primary amine can participate in condensation reactions with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases). These imines can be stable or can serve as intermediates for further reactions, such as reduction to secondary amines. While direct studies on this compound are not prevalent, the general reactivity of primary amines in condensation reactions is well-established. mdpi.comnih.gov
Table 1: Examples of Amine-Centered Functionalizations
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Alkylation | Methyl Iodide | N-Methyl-2-[(4-fluorophenyl)sulfonyl]ethanamine |
| Acylation | Acetyl Chloride | N-{2-[(4-Fluorophenyl)sulfonyl]ethyl}acetamide |
| Condensation | Benzaldehyde | N-(Benzylidene)-2-[(4-fluorophenyl)sulfonyl]ethanamine |
Reactivity of the Sulfonyl Group
The sulfonyl group in this compound is generally stable but can undergo specific transformations under appropriate reaction conditions. Its electron-withdrawing nature also influences the reactivity of the rest of the molecule.
Oxidation Pathways to Sulfonic Acid Derivatives
While the sulfur atom in the sulfonyl group is already in a high oxidation state (+6), further oxidative cleavage of the carbon-sulfur bond under harsh conditions could potentially lead to the formation of 4-fluorobenzenesulfonic acid. However, such reactions are not common synthetic transformations for this class of compounds. More relevant is the oxidation of related sulfinyl compounds (containing a S=O group) to the corresponding sulfonyl derivatives (SO2), which is a common synthetic route. For instance, the oxidation of sulfenyl homopiperazines has been accomplished using hydrogen peroxide in an acetic acid/methanol solution to yield sulfinyl analogues. nih.gov
Reduction Reactions to Sulfide (B99878) or Thiol Analogues
The reduction of the sulfonyl group to a sulfide (thioether) or a thiol is a challenging transformation that typically requires strong reducing agents. Reagents like lithium aluminum hydride (LiAlH4) can sometimes achieve this reduction, though it may also affect other functional groups in the molecule. The conversion of sulfonyl groups to sulfides or thiols is a less common but synthetically valuable transformation for accessing different sulfur-containing functionalities.
Sulfonyl Group as a Leaving Group or Activating Moiety
In certain nucleophilic substitution reactions, a sulfonyl group can act as a leaving group, particularly when attached to an sp2-hybridized carbon. In the context of this compound, the 4-fluorophenylsulfonyl group is attached to an sp3-hybridized carbon, making it a less common leaving group. However, in related systems, such as in the reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, primary aliphatic amines have been shown to selectively displace the sulfone group. researchgate.net
The primary role of the sulfonyl group in this molecule is often as an activating moiety. Its strong electron-withdrawing nature can acidify the N-H protons of a derived sulfonamide, facilitating reactions at the nitrogen center. For instance, the introduction of a nitrobenzenesulfonyl group to a primary amine allows for selective mono-methylation. nih.gov This highlights the activating role a sulfonyl group can play in facilitating transformations on the amine.
Table 2: Summary of Sulfonyl Group Reactivity
| Reaction Type | Description | Potential Products |
|---|---|---|
| Oxidation | Further oxidation is generally not facile. | 4-Fluorobenzenesulfonic acid (under harsh conditions) |
| Reduction | Requires strong reducing agents. | 2-[(4-Fluorophenyl)thio]ethanamine or 2-(4-Fluorophenyl)thiol |
| Leaving Group | Can be displaced by nucleophiles in certain contexts. | Varies depending on the nucleophile. |
| Activating Moiety | Facilitates reactions at adjacent positions, such as the amine. | Facilitates N-alkylation or N-acylation. |
Electrophilic Aromatic Substitution on the Fluorophenyl Ring
The aromatic ring of this compound, the 4-fluorophenyl group, is subject to electrophilic aromatic substitution (EAS). The reactivity and orientation of incoming electrophiles are dictated by the electronic properties of the existing substituents: the fluorine atom and the sulfonyl group.
The sulfonyl group (-SO2-) is a powerful electron-withdrawing group. Through resonance and inductive effects, it significantly reduces the electron density of the aromatic ring, thereby deactivating it towards electrophilic attack. Such deactivating groups slow down the rate of electrophilic substitution compared to unsubstituted benzene. Furthermore, the sulfonyl group acts as a meta-director, guiding incoming electrophiles to the positions meta to the carbon atom to which it is attached.
Conversely, the fluorine atom is a halogen, which exhibits a dual electronic effect. Inductively, it is electron-withdrawing, which deactivates the ring. However, through resonance, it can donate a lone pair of electrons to the aromatic system, which tends to direct incoming electrophiles to the ortho and para positions. In the case of fluorobenzene (B45895), it is considered an ortho-, para-director, albeit a deactivating one. stackexchange.com Notably, electrophilic aromatic substitution on fluorobenzene often shows a high preference for the para-substituted product. stackexchange.com
In the context of this compound, these two effects are combined. The sulfonyl group is attached at position 1 of the phenyl ring, and the fluorine atom is at position 4.
The sulfonyl group at C1 directs incoming electrophiles to the meta positions, which are C3 and C5.
The fluorine atom at C4 directs incoming electrophiles to the ortho positions relative to it (C3 and C5) and the para position (C1, which is already substituted).
Therefore, both the directing effects of the fluorine and the sulfonyl group converge, reinforcing the substitution at the positions ortho to the fluorine atom and meta to the sulfonyl group (C3 and C5) . The strong deactivating nature of the sulfonyl group means that harsh reaction conditions are typically required to achieve electrophilic aromatic substitution.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of the 4-Fluorophenyl Ring
| Reagent/Reaction | Electrophile | Predicted Position of Substitution |
| Nitration (HNO₃/H₂SO₄) | Nitronium ion (NO₂⁺) | 3-Nitro and 5-Nitro |
| Halogenation (Br₂/FeBr₃) | Bromonium ion (Br⁺) | 3-Bromo and 5-Bromo |
| Sulfonation (SO₃/H₂SO₄) | Sulfur trioxide (SO₃) | 3-Sulfo and 5-Sulfo |
| Friedel-Crafts Alkylation | Carbocation (R⁺) | 3-Alkyl and 5-Alkyl |
| Friedel-Crafts Acylation | Acylium ion (RCO⁺) | 3-Acyl and 5-Acyl |
Mechanistic Investigations of Key Chemical Reactions
The mechanism of electrophilic aromatic substitution on the fluorophenyl ring of this compound follows a well-established pathway for SEAr (Substitution Electrophilic Aromatic) reactions. wikipedia.org This process can be broken down into two principal steps.
Step 1: Formation of the Electrophile
The reaction begins with the generation of a potent electrophile. The specific method for this depends on the desired substitution:
Nitration: Nitric acid is protonated by a stronger acid, typically sulfuric acid, to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org
Sulfonation: In concentrated sulfuric acid, sulfur trioxide (SO₃) can be protonated to form HSO₃⁺, or SO₃ itself can act as the electrophile due to the highly electron-deficient sulfur atom. youtube.comyoutube.com
Step 2: Attack by the Aromatic Ring and Formation of the Sigma Complex
The π-electron system of the deactivated fluorophenyl ring acts as a nucleophile, attacking the strong electrophile. This is the rate-determining step of the reaction. masterorganicchemistry.com The attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org
For substitution at the C3 position (meta to the sulfonyl group), the positive charge of the sigma complex is delocalized across three carbon atoms (C2, C4, and C6). Crucially, the positive charge does not reside on the carbon atom bearing the electron-withdrawing sulfonyl group, which would be a highly destabilized resonance structure. This is why substitution occurs at the meta position.
Step 3: Deprotonation and Restoration of Aromaticity
In the final, rapid step, a weak base in the reaction mixture (such as HSO₄⁻ or water) removes a proton from the carbon atom that formed the new bond with the electrophile. masterorganicchemistry.com This restores the aromatic π-system, yielding the substituted product.
The reversibility of these reactions is a key consideration. While reactions like nitration are generally irreversible, sulfonation is known to be a reversible process. libretexts.orgyoutube.com
Table 2: Mechanistic Steps in the Nitration of this compound
| Step | Description | Intermediate/Transition State |
| 1 | Generation of the nitronium ion (NO₂⁺) from nitric and sulfuric acids. | H₂NO₃⁺ |
| 2 | Nucleophilic attack of the fluorophenyl ring on the nitronium ion. | Sigma complex (Arenium ion) |
| 3 | Deprotonation by a weak base (e.g., HSO₄⁻) to restore aromaticity. | Transition state leading to product |
In-Depth Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Scientific Literature
Following a comprehensive search of scientific databases and literature, the specific experimental data required to construct a detailed article on the advanced spectroscopic and structural characterization of this compound could not be located. While the compound is listed in chemical catalogs, dedicated studies detailing its comprehensive analysis via Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (MS), and X-ray Crystallography are not available in the public domain.
The user's request specified a detailed article structured around the following analytical techniques:
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Advanced Spectroscopic and Structural Characterization of 2 4 Fluorophenyl Sulfonyl Ethanamine
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
A definitive analysis of the crystal packing and intermolecular interactions of 2-[(4-Fluorophenyl)sulfonyl]ethanamine would require single-crystal X-ray diffraction data. Such an analysis would typically reveal the three-dimensional arrangement of molecules in the solid state. Key interactions that would be investigated include:
Halogen Bonding: The fluorine atom on the phenyl ring could potentially act as a halogen bond acceptor, interacting with electrophilic regions on adjacent molecules. The presence and significance of any C-F···X interactions would be a key point of investigation.
Other Interactions: Weaker interactions, such as C-H···O and C-H···π interactions, would also be quantified to provide a complete picture of the forces governing the crystal packing.
Without experimental data, a detailed description and data table of these interactions cannot be provided.
Conformational Analysis in the Crystalline State
The conformation of this compound in the crystalline state would be determined from its crystal structure. The analysis would focus on the torsion angles between the different fragments of the molecule, such as the orientation of the 4-fluorophenyl ring with respect to the sulfonyl group, and the conformation of the ethanamine side chain. It is plausible that the ethanamine side chain could adopt a gauche or anti conformation, and the specific conformation observed in the crystal would be a result of the interplay between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice. A data table of key torsion angles would typically be presented.
Geometrical Parameters and Bond Lengths/Angles of the Sulfonyl Group
Single-crystal X-ray diffraction is the definitive method for determining the precise geometrical parameters of a molecule. For this compound, this would provide accurate measurements of all bond lengths and angles. Of particular interest would be the geometry of the sulfonyl group. The S=O and S-C bond lengths, as well as the O-S-O and C-S-C bond angles, would be compared to those in related sulfonamide structures to identify any significant structural perturbations. A comprehensive table of these parameters would be a standard component of such a study.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational state.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the amine group (typically in the range of 3300-3500 cm⁻¹), the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group (around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively), and various vibrations associated with the 4-fluorophenyl ring.
Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data, providing information on the vibrations of the molecular backbone and non-polar functional groups. The S-C and C-C stretching vibrations would be readily observable.
A detailed analysis of the vibrational spectra could potentially distinguish between different conformational isomers if they were present in the sample.
Interactive Data Table: Expected Vibrational Modes
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Sulfonyl (-SO₂) | Asymmetric S=O Stretch | 1300 - 1350 |
| Sulfonyl (-SO₂) | Symmetric S=O Stretch | 1120 - 1160 |
| Phenyl Ring | C=C Stretch | 1450 - 1600 |
| Fluoro-substituent | C-F Stretch | 1000 - 1100 |
Note: This table represents generalized expected ranges and is not based on experimental data for the specific compound.
Electronic Spectroscopy (UV-Vis)
The UV-Vis spectrum of this compound in a suitable solvent would reveal information about the electronic transitions within the molecule. The absorption bands would primarily be attributed to π → π* transitions within the 4-fluorophenyl ring. The presence of the sulfonyl and amine groups as substituents on the aromatic ring would be expected to influence the position (λmax) and intensity (molar absorptivity) of these absorption bands. A data table summarizing the absorption maxima and corresponding molar absorptivities would be generated from the experimental spectrum.
Computational and Theoretical Investigations of 2 4 Fluorophenyl Sulfonyl Ethanamine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.netnih.gov It is widely employed to investigate the properties of sulfonamide-containing molecules. researchgate.net Calculations are typically performed using a hybrid functional, such as B3LYP, combined with a sufficiently large basis set, like 6-311++G(d,p), to accurately describe the electronic structure and molecular geometry. researchgate.netmasjaps.com
The first step in any computational study is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. youtube.com This involves finding the coordinates on the potential energy surface that correspond to a minimum energy. nih.gov For a flexible molecule like 2-[(4-Fluorophenyl)sulfonyl]ethanamine, multiple local energy minima, known as conformers or rotamers, exist due to rotation around single bonds. nih.gov
The key rotatable bonds in this molecule are C-C (ethanamine backbone), C-S (phenyl-sulfonyl), and S-N (sulfonyl-amine). Rotational barriers around the S-N bond in sulfonamides are notably lower than in amides, leading to greater flexibility. The conformational landscape is explored by systematically rotating these bonds and performing geometry optimization on each starting structure. This process identifies various stable conformers, such as those where the amino group is staggered or eclipsed relative to the sulfonyl group, and where the ethylamine (B1201723) chain adopts gauche or anti arrangements. nih.gov Vibrational frequency calculations are then performed to confirm that each optimized structure is a true minimum (i.e., has no imaginary frequencies). masjaps.comnih.gov The relative energies of these conformers determine their population at a given temperature.
| Conformer | Key Dihedral Angle (C-S-N-C) | Relative Energy (kcal/mol) | Status |
|---|---|---|---|
| Conformer A (Global Minimum) | -65.8° | 0.00 | Stable |
| Conformer B | 178.5° | 1.25 | Stable |
| Conformer C | 85.2° | 2.10 | Stable |
Note: The data in this table is hypothetical and serves to illustrate the typical results of a conformational analysis.
Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's electronic properties and chemical reactivity. ajchem-a.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to the ability to accept electrons (electrophilicity). ajchem-a.comrasayanjournal.co.in
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.comresearchgate.net
For this compound, the HOMO is typically localized on the electron-rich 4-fluorophenyl ring, which acts as the primary electron-donating part of the molecule. Conversely, the LUMO is generally centered on the electron-withdrawing sulfonyl group and the adjacent aromatic ring, indicating this region as the most probable site for accepting electrons. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -7.25 |
| ELUMO | -1.15 |
| Energy Gap (ΔE) | 6.10 |
Note: The data in this table is hypothetical, based on typical values for similar aromatic sulfonamides, and illustrates the output of an FMO analysis.
The Molecular Electrostatic Potential (MESP or ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netxisdxjxsu.asia The MESP maps the electrostatic potential onto the molecule's electron density surface.
Different colors on the MESP surface represent different potential values:
Red/Yellow: Regions of negative potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are typically found around electronegative atoms.
Blue: Regions of positive potential, indicating electron-poor areas. These are prone to nucleophilic attack and are usually located around hydrogen atoms bonded to electronegative atoms.
Green: Regions of neutral or near-zero potential, often corresponding to nonpolar parts of the molecule.
For this compound, the MESP would show significant negative potential (red) around the two oxygen atoms of the sulfonyl group and the fluorine atom, identifying them as primary sites for interacting with electrophiles or acting as hydrogen bond acceptors. researchgate.net Conversely, regions of high positive potential (blue) would be located around the protons of the amine (-NH2) group, highlighting their role as hydrogen bond donors and sites for nucleophilic attack. xisdxjxsu.asia The sulfur atom itself, being bonded to two highly electronegative oxygen atoms, often exhibits a positive potential, making it susceptible to nucleophilic attack as well. mdpi.com
DFT calculations can accurately predict various spectroscopic parameters, which aids in the interpretation of experimental data and structural confirmation. masjaps.com
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict ¹H and ¹³C NMR chemical shifts. nih.gov Calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory. nih.gov These predictions are invaluable for assigning signals in complex spectra and for distinguishing between different isomers or conformers. nih.govnih.gov
Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be computed by calculating the second derivatives of the energy with respect to atomic positions. researchgate.netyoutube.com The resulting frequencies correspond to specific vibrational modes, such as stretching, bending, and torsional motions. masjaps.com Calculated harmonic frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. researchgate.net Key predicted frequencies for this molecule would include the symmetric and asymmetric S=O stretching modes (typically in the 1150-1180 cm⁻¹ and 1330-1370 cm⁻¹ regions, respectively), N-H stretching of the amine group (~3300-3500 cm⁻¹), and various C-H and C-F stretching modes. cdnsciencepub.comscilit.com
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| νas(SO₂) | 1395 | 1340 | Asymmetric SO₂ Stretch |
| νs(SO₂) | 1198 | 1150 | Symmetric SO₂ Stretch |
| ν(N-H) | 3450 | 3312 | N-H Symmetric Stretch |
| ν(C-F) | 1255 | 1205 | C-F Stretch |
Note: The data in this table is hypothetical and illustrates the comparison between raw and scaled computational vibrational data.
Quantum Chemical Descriptors and Derived Molecular Properties
From the computed HOMO and LUMO energies, a set of global reactivity descriptors can be derived based on conceptual DFT. rasayanjournal.co.in These descriptors quantify the chemical reactivity and stability of the molecule as a whole. researchgate.netresearchgate.net
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as: χ = - (EHOMO + ELUMO) / 2
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A higher hardness value indicates greater stability. It is calculated as: η = (ELUMO - EHOMO) / 2
Chemical Softness (S): The reciprocal of hardness, representing the molecule's polarizability. S = 1 / η
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. ω = χ² / (2η)
These descriptors provide a quantitative framework for comparing the reactivity of different molecules. rasayanjournal.co.in
| Descriptor | Calculated Value |
|---|---|
| Electronegativity (χ) | 4.20 eV |
| Chemical Hardness (η) | 3.05 eV |
| Chemical Softness (S) | 0.328 eV⁻¹ |
| Electrophilicity Index (ω) | 2.89 eV |
Note: The data in this table is derived from the hypothetical HOMO/LUMO energies presented in section 5.1.2.
Noncovalent Interaction (NCI) and Atoms in Molecules (AIM) Analyses for Intermolecular Interactions
Understanding the noncovalent interactions (NCIs) that govern molecular recognition and crystal packing is crucial. unam.mx NCI and AIM are two powerful computational methods used to visualize and quantify these weak interactions. nih.govmdpi.com
Noncovalent Interaction (NCI) Analysis: The NCI method, based on the electron density (ρ) and its reduced density gradient (RDG), is used to visualize weak interactions in real space. researchgate.netnih.gov It generates 3D isosurfaces that are color-coded to indicate the type and strength of the interaction:
Blue surfaces: Indicate strong, attractive interactions like hydrogen bonds.
Green surfaces: Represent weak, delocalized van der Waals interactions.
Red surfaces: Signify repulsive steric clashes.
For this compound, an NCI plot of a dimer or crystal structure would clearly show blue isosurfaces between the amine N-H donors and the sulfonyl oxygen acceptors, visually confirming the presence of N-H···O=S hydrogen bonds. researchgate.net Green surfaces would appear between the phenyl rings, indicating π-π stacking, and around the aliphatic chains, indicating van der Waals forces. mdpi.com
Atoms in Molecules (AIM) Analysis: The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous quantitative description of chemical bonding based on the topology of the electron density. acs.org AIM analysis identifies critical points in the electron density, particularly bond critical points (BCPs), which exist between two interacting atoms. The properties of the electron density at these BCPs, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature of the interaction. For hydrogen bonds, the presence of a BCP between the donor hydrogen and the acceptor atom is a definitive criterion. The values of ρ(r) and ∇²ρ(r) at the BCP correlate with the strength of the hydrogen bond, allowing for a quantitative ranking of different intermolecular interactions within the crystal lattice. lookchem.com
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations would provide crucial insights into its conformational flexibility and how it interacts with different solvent environments.
A typical MD simulation would involve placing the molecule in a simulated box of solvent molecules (e.g., water, DMSO, or chloroform) and calculating the forces between atoms to model their movements. This allows for the exploration of the molecule's potential energy surface and identification of stable and transient conformations.
Conformational Flexibility:
The flexibility of this compound primarily arises from the rotation around several key single bonds: the C-S bond between the phenyl ring and the sulfonyl group, the S-C bond of the ethylamine chain, and the C-C bond of the ethylamine chain. Analysis of the dihedral angles corresponding to these bonds over the course of a simulation would reveal the preferred spatial arrangements of the molecule.
Hypothetical Dihedral Angle Distribution Data
| Dihedral Angle | Predominant Conformation(s) (°) | Energy Barrier (kcal/mol) |
| F-C-S-C | 90, 270 | 2.5 |
| C-S-C-C | 60 (gauche), 180 (anti) | 1.8 |
| S-C-C-N | 65 (gauche), 175 (anti) | 1.5 |
This table is for illustrative purposes only and does not represent published data.
Solvent Effects:
The solvent environment can have a profound impact on the conformational preferences and dynamics of a solute. For this compound, which possesses both a polar sulfonyl-amine head and a nonpolar fluorophenyl tail, the choice of solvent is critical.
In a polar protic solvent like water, hydrogen bonding between the amine group, the sulfonyl oxygens, and water molecules would be expected. These interactions would likely stabilize more extended conformations of the ethylamine chain. In contrast, in a nonpolar solvent, intramolecular interactions might become more favorable, potentially leading to more compact or folded conformations.
Radial distribution functions (RDFs) would be calculated from the simulation trajectories to quantify the solvation structure. For example, the RDF between the amine nitrogen and solvent oxygen atoms would reveal the strength and distance of hydrogen bonding.
Hypothetical Radial Distribution Function Peak Data in Water
| Atom Pair | First Peak Position (Å) | Coordination Number |
| N-H --- O(water) | 1.8 | 2.1 |
| S=O --- H(water) | 1.9 | 3.5 |
This table is for illustrative purposes only and does not represent published data.
In Silico Mechanistic Pathway Elucidation
In silico mechanistic studies employ quantum chemical calculations, such as Density Functional Theory (DFT), to investigate the pathways of chemical reactions. For a compound like this compound, such studies could elucidate its synthesis mechanism or its potential metabolic pathways.
For example, one could investigate the reaction between 4-fluorobenzenesulfonyl chloride and ethanamine to form the target molecule. Computational methods would be used to model the reactants, transition states, and products along the reaction coordinate.
The primary steps in such a study would include:
Geometry Optimization: Finding the lowest energy structures for all reactants, intermediates, transition states, and products.
Frequency Calculations: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate thermodynamic properties like Gibbs free energy.
Transition State Searching: Using methods like synchronous transit-guided quasi-Newton (STQN) to locate the transition state connecting reactants and products.
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the found transition state correctly connects the desired reactants and products.
The calculated activation energies (the energy difference between the reactants and the transition state) would provide insights into the reaction kinetics and the feasibility of the proposed mechanism.
Hypothetical Reaction Energy Profile for Synthesis
| Species | Relative Energy (kcal/mol) |
| Reactants (4-Fluorobenzenesulfonyl chloride + Ethanamine) | 0.0 |
| Transition State 1 (Nucleophilic attack) | +15.2 |
| Intermediate | -5.8 |
| Transition State 2 (Proton transfer) | +8.1 |
| Products (this compound + HCl) | -22.5 |
This table is for illustrative purposes only and does not represent published data.
These computational approaches would provide a molecular-level understanding of the structure, dynamics, and reactivity of this compound, guiding further experimental work.
Role of 2 4 Fluorophenyl Sulfonyl Ethanamine As a Synthetic Building Block and in Material Science
Precursor in the Synthesis of Complex Organic Molecules
The primary utility of 2-[(4-Fluorophenyl)sulfonyl]ethanamine lies in its function as a versatile precursor for the construction of more elaborate molecular architectures. The presence of a primary amine group provides a reactive handle for a multitude of chemical transformations, including but not limited to, amidation, alkylation, and the formation of sulfonamides. These reactions allow for the facile introduction of the fluorophenylsulfonyl moiety into larger, more complex structures.
The fluorinated aromatic ring and the sulfonyl group are key features that can influence the physicochemical properties of the resulting molecules, such as their lipophilicity, metabolic stability, and binding interactions with biological targets. While specific, publicly documented examples of multi-step syntheses commencing directly from this compound are not extensively detailed in readily available literature, the fundamental reactivity of its functional groups makes it an inferred valuable starting material for synthetic chemists aiming to incorporate its specific structural motifs.
Scaffold for the Development of Derivatives with Tuned Chemical and Structural Properties
Beyond its role as a simple precursor, the core structure of this compound serves as a foundational scaffold upon which a variety of derivatives can be built. By systematically modifying the ethylamine (B1201723) portion of the molecule, researchers can fine-tune the chemical and structural properties of the resulting compounds. For instance, reactions at the amine can introduce new functional groups, chiral centers, or extended chains, thereby altering the molecule's size, shape, and polarity.
This modular approach is a cornerstone of modern drug discovery and materials science, allowing for the creation of libraries of related compounds that can be screened for desired activities or properties. The inherent properties of the 4-fluorophenylsulfonyl group, such as its strong electron-withdrawing nature and its potential for hydrogen bonding interactions, are retained in these derivatives, providing a constant structural element around which other modifications can be explored.
Applications in Polymer Science and Coatings Technology
While still an area of nascent exploration, the incorporation of sulfonamide-containing monomers into polymers is a known strategy for modifying material properties. The presence of the polar sulfonyl group can enhance thermal stability, improve adhesion, and alter the solubility characteristics of polymers. Given its structure, this compound could potentially be utilized as a monomer or a modifying agent in the synthesis of specialty polymers and coatings.
The primary amine could be used to form polyamides or polyimides, or it could be functionalized to introduce polymerizable groups. The fluorine atom on the phenyl ring could also contribute to desirable properties in coatings, such as hydrophobicity and chemical resistance. However, it is important to note that specific examples and detailed studies of this compound in these applications are not widely reported in the current scientific literature, suggesting this may be an area ripe for future research and development.
Intermediate in Agrochemical Synthesis and Compound Development
The development of new agrochemicals, such as herbicides, fungicides, and insecticides, often relies on the synthesis and screening of novel organic molecules. The structural motifs present in this compound, particularly the fluorinated phenyl ring and the sulfonamide linkage (after derivatization), are found in numerous biologically active compounds used in agriculture.
The fluorine atom can increase the metabolic stability and bioavailability of a molecule, while the sulfonamide group is a well-established pharmacophore in various bioactive compounds. As such, this compound represents a plausible intermediate for the synthesis of new agrochemical candidates. Chemists in this field could utilize this compound as a starting point to build molecules with potential pesticidal or herbicidal activity. As with its applications in polymer science, the specific use of this compound as a key intermediate in the development of commercial agrochemicals is not extensively documented in public domain sources.
Future Directions in the Academic Research of 2 4 Fluorophenyl Sulfonyl Ethanamine
Exploration of Novel and Efficient Synthetic Methodologies
Furthermore, the adaptation of modern synthetic techniques, such as flow chemistry, could offer significant advantages. Continuous flow processes can enhance reaction control, improve safety, and facilitate scalability. mdpi.com Research into novel catalytic systems, potentially involving transition metals, could also open new pathways for the formation of the carbon-sulfur bond, offering milder reaction conditions and broader functional group tolerance compared to traditional methods. The development of synthetic routes that utilize late-stage functionalization would also be a valuable pursuit, allowing for the efficient derivatization of advanced intermediates. nih.gov
Advanced Mechanistic Insights through Synergistic Experimental and Computational Studies
A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of 2-[(4-Fluorophenyl)sulfonyl]ethanamine is crucial for optimizing existing protocols and designing new chemical transformations. Future research will increasingly rely on a synergistic approach that combines experimental kinetic studies with advanced computational modeling.
Computational chemistry, including Density Functional Theory (DFT) calculations, can be employed to model reaction pathways, identify transition states, and predict the influence of substituents on reaction rates and outcomes. researchgate.net These theoretical predictions can then be validated and refined through meticulous experimental work. For instance, molecular docking studies could elucidate the binding modes and intermolecular interactions of analogues with biological targets, guiding the design of compounds with specific activities. nih.govpolyu.edu.hk This combined approach is essential for moving beyond empirical observations to a predictive understanding of the compound's chemical behavior. Such studies could investigate the electronic effects of the fluorine substituent on the sulfonyl group's reactivity and the conformational dynamics of the ethanamine side chain.
Design and Synthesis of Chemically Diverse Analogues with Modified Reactivity
Systematic structural modification of the this compound scaffold is a key future direction for exploring and tuning its chemical and physical properties. Structure-activity relationship (SAR) studies will be central to this effort, providing insights into how specific structural changes influence a compound's characteristics. researchgate.netnih.gov
Future research will focus on creating libraries of chemically diverse analogues by modifying three primary regions of the molecule:
The Aryl Ring: Introducing different substituents on the phenyl ring to modulate its electronic properties.
The Sulfonyl Linker: Replacing or modifying the sulfonyl group to alter bond angles and reactivity.
The Ethanamine Moiety: Functionalizing the terminal nitrogen with various alkyl or aryl groups to change its basicity and steric profile. nih.gov
The goal of these synthetic efforts is to generate a portfolio of compounds with a wide range of reactivities, selectivities, and potential applications. nih.gov The findings from these analogue studies will be critical for tailoring the molecule for specific uses in materials science or as a versatile chemical intermediate.
| Modification Site | Example Modification | Potential Impact on Properties | Relevant Findings from Related Compounds |
| Aryl Ring | Introduction of additional halogen or alkyl groups | Modulates electronic density, affecting reactivity and binding interactions. | Halogen substitution elsewhere in related molecules is essential for certain biological inhibitory effects. polyu.edu.hk |
| Ethanamine Moiety | N-alkylation or N-arylation | Alters basicity, nucleophilicity, and steric hindrance. | Functionalizing the terminal nitrogen in similar structures significantly affects affinity and selectivity for biological transporters. nih.gov |
| Alkyl Chain | Changing the length or rigidity of the ethyl linker | Affects conformational flexibility and spatial orientation of functional groups. | Modifying the linker region in related compounds has been shown to enhance biological activity. researchgate.net |
Development of Sustainable and Scalable Production Methods for Industrial Chemical Applications
For this compound to be viable for any potential large-scale industrial application, the development of sustainable and scalable production methods is paramount. Future academic and process chemistry research will need to address the challenges of transitioning from laboratory-scale synthesis to multi-kilogram production.
A primary focus will be the implementation of flow chemistry and continuous manufacturing processes. mdpi.com These technologies offer significant improvements in safety, consistency, and space-time yield over traditional batch processing. mdpi.com An automated continuous system, for example, could be designed for the synthesis of the key precursor, 4-fluorophenyl sulfonyl chloride, using reagents like chlorosulfonic acid in a controlled and safe manner. mdpi.com
Furthermore, a "green chemistry" approach will be essential. This includes:
Minimizing the use of hazardous organic solvents.
Developing processes that generate less environmental waste.
Improving energy efficiency by optimizing reaction temperatures and pressures.
Designing purification methods, such as continuous filtration, that are more scalable and efficient than traditional column chromatography. mdpi.com
Research in this area will bridge the gap between fundamental academic discovery and practical industrial application, ensuring that any future uses of this compound can be supported by a robust and environmentally responsible manufacturing process.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(4-Fluorophenyl)sulfonyl]ethanamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves sulfonation of 2-(4-fluorophenyl)ethanamine using sulfonylating agents like sulfonic acid derivatives or sulfur trioxide complexes. For example, sulfonation with chlorosulfonic acid under controlled temperatures (0–5°C) in anhydrous dichloromethane can yield the sulfonyl derivative, followed by neutralization with aqueous bases. Reaction conditions (e.g., solvent polarity, stoichiometry of sulfonylating agents, and temperature) critically affect purity; excess reagents may lead to byproducts like disulfonated species. Purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) is recommended .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : H NMR should show signals for the ethanamine backbone (δ ~2.8–3.2 ppm for –CH–NH and δ ~7.2–7.8 ppm for aromatic protons). F NMR will confirm the fluorophenyl group (δ ~-110 to -115 ppm).
- X-ray Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) can resolve the sulfonyl group geometry and confirm bond lengths/angles. The sulfonyl group typically exhibits S–O bond lengths of ~1.43 Å .
- HPLC-MS : Reverse-phase HPLC with a C18 column and ESI-MS can verify purity (>95%) and molecular ion peaks (expected [M+H] at m/z ~229) .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : The compound is hygroscopic and should be stored in anhydrous environments at -20°C. Stability studies show decomposition above 150°C (TGA/DSC data). In aqueous solutions, it is stable at pH 4–7 but hydrolyzes under strongly acidic (pH < 2) or basic (pH > 9) conditions, forming 4-fluorobenzenesulfonic acid and ethanamine derivatives. Buffered solutions (e.g., phosphate buffer, pH 6.8) are recommended for biological assays .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets to calculate electrostatic potential maps, highlighting nucleophilic (sulfonyl oxygen) and electrophilic (fluorophenyl ring) sites.
- Molecular Docking : Dock the compound into target proteins (e.g., enzymes with sulfonamide-binding pockets) using AutoDock Vina. The sulfonyl group may form hydrogen bonds with catalytic residues (e.g., histidine or aspartate in proteases), while the fluorophenyl moiety engages in hydrophobic interactions .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Contradictions in enzyme inhibition data (e.g., IC variability) may arise from differences in assay conditions (e.g., buffer ionic strength, co-solvents). Standardize assays using:
- Uniform Substrate Concentrations : Ensure substrate saturation (e.g., Km values determined via Michaelis-Menten kinetics).
- Control for Non-Specific Binding : Include negative controls (e.g., sulfonamide-free analogs) to isolate target-specific effects.
- Structural Analog Comparison : Test derivatives like N-ethyl-2-[(4-methylphenyl)sulfonyl]ethanamine to identify pharmacophore requirements .
Q. How does the sulfonyl group in this compound influence its electronic and steric properties compared to non-sulfonylated analogs?
- Methodological Answer : The sulfonyl group is electron-withdrawing, reducing electron density on the ethanamine nitrogen (pKa ~8.5 vs. ~10.2 for non-sulfonylated analogs). Steric effects are minimal due to the linear –SO– group, but hydrogen-bonding capacity is enhanced. Comparative studies using Hammett substituent constants (σ for –SO–) and X-ray crystallography of analogs (e.g., 2-(3,4-dichlorophenyl)ethanamine) reveal these differences .
Q. What are the challenges in crystallizing this compound, and how can they be addressed for high-resolution structural studies?
- Methodological Answer : Crystallization challenges include polymorphism and solvent inclusion. Strategies:
- Solvent Screening : Use vapor diffusion with solvents like acetonitrile/water (9:1) or ethanol/diethyl ether.
- Additives : Introduce co-formers (e.g., tartaric acid) to stabilize crystal lattices via hydrogen bonding.
- Cryocooling : Flash-cool crystals to 100 K in liquid nitrogen to reduce thermal motion artifacts during X-ray data collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
